Desketoraloxifene

説明

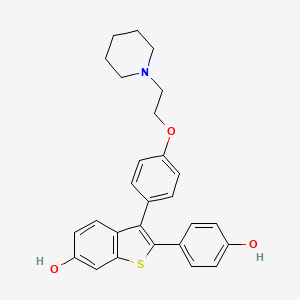

Structure

2D Structure

3D Structure

特性

分子式 |

C27H27NO3S |

|---|---|

分子量 |

445.6 g/mol |

IUPAC名 |

2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol |

InChI |

InChI=1S/C27H27NO3S/c29-21-8-4-20(5-9-21)27-26(24-13-10-22(30)18-25(24)32-27)19-6-11-23(12-7-19)31-17-16-28-14-2-1-3-15-28/h4-13,18,29-30H,1-3,14-17H2 |

InChIキー |

ULDLKHSSWQBEPC-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Desketoraloxifene |

製品の起源 |

United States |

Foundational & Exploratory

Desketoraloxifene: A Dual-Acting Selective Estrogen Receptor Modulator and Phospholipase D Inhibitor

An In-Depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Desketoraloxifene is a novel small molecule that exhibits a dual mechanism of action, positioning it as a compound of significant interest for further investigation. Primarily characterized as a Selective Estrogen Receptor Modulator (SERM), it demonstrates distinct interactions with estrogen receptors alpha (ERα) and beta (ERβ), leading to differential gene expression, notably potent activation of the Activator Protein-1 (AP-1) signaling pathway. Furthermore, emerging research has identified this compound and its analogs as inhibitors of Phospholipase D (PLD), a key enzyme in cellular signaling. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, details the experimental protocols for elucidating these mechanisms, and presents available quantitative data for its analogs.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

This compound functions as a SERM, a class of compounds that bind to estrogen receptors but elicit tissue-specific estrogenic or anti-estrogenic effects. Its activity is primarily mediated through its interaction with ERα and ERβ, leading to conformational changes in the receptors, subsequent recruitment of co-regulators, and modulation of gene transcription.

A key characteristic of this compound is its potent activation of the AP-1 signaling pathway, which is more strongly induced via ERα than ERβ. This differential activation is a critical aspect of its mechanism and potential therapeutic effects.

Signaling Pathway: ER-mediated AP-1 Activation

Upon binding to ERα, this compound induces a receptor conformation that favors the recruitment of co-activators and the formation of a transcriptionally active complex at AP-1 response elements in the DNA. This leads to the transcription of AP-1 target genes, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The preferential activation through ERα suggests a distinct pharmacological profile compared to other SERMs.

Core Mechanism of Action: Phospholipase D Inhibition

In addition to its SERM activity, this compound and its analogs have been identified as inhibitors of phospholipase D (PLD) enzymes. PLD plays a crucial role in signal transduction by hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid. Inhibition of PLD can impact various cellular processes, including cell proliferation, migration, and vesicle trafficking.

Quantitative Data: PLD Inhibition by this compound Analogs

| Compound Class | Target | IC50 (µM) | Reference |

| This compound Analogs | PLD1 | 2.7 - 13 | [1] |

| This compound Analogs | PLD2 | > 50 | [1] |

Note: The provided data is for analogs of this compound and may not be representative of the parent compound.

Signaling Pathway: Inhibition of PLD

This compound directly or indirectly inhibits the enzymatic activity of PLD, thereby reducing the production of phosphatidic acid. This disruption of a key signaling pathway can have downstream consequences on various cellular functions that are dependent on PLD activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for ERα and ERβ.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]17β-estradiol) to the estrogen receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Purified recombinant human ERα and ERβ

-

[³H]17β-estradiol

-

This compound

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Reaction Mixture Preparation: In a series of tubes, combine a fixed concentration of the respective estrogen receptor subtype and [³H]17β-estradiol with increasing concentrations of unlabeled this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding).

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a filtration manifold. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

AP-1 Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the activation of the AP-1 signaling pathway by this compound.

Objective: To measure the dose-dependent increase in luciferase reporter gene expression driven by an AP-1 response element in cells treated with this compound.

Materials:

-

A suitable human cell line (e.g., HeLa, HEK293)

-

An AP-1 luciferase reporter plasmid (containing tandem repeats of the AP-1 binding site upstream of the luciferase gene)

-

A control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency and co-transfect them with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After a recovery period, treat the transfected cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the fold induction of AP-1 activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle control. Plot the fold induction against the logarithm of the this compound concentration to determine the EC50 value.

Phospholipase D (PLD) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against PLD enzymes.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific PLD isoform (IC50).

Materials:

-

Purified recombinant human PLD1 and PLD2

-

PLD substrate (e.g., a fluorescently labeled phosphatidylcholine)

-

This compound

-

Assay buffer

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reaction Setup: In a microplate, add the PLD enzyme to the assay buffer.

-

Inhibitor Addition: Add increasing concentrations of this compound to the wells. Include a vehicle control (no inhibitor) and a control with no enzyme (background).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.

-

Initiate Reaction: Add the PLD substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated by the product of the PLD-catalyzed reaction.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound presents a compelling dual mechanism of action as both a selective estrogen receptor modulator with potent ERα-mediated AP-1 activation and an inhibitor of phospholipase D. This multifaceted activity suggests a broad potential for therapeutic applications. Further research is warranted to fully elucidate the specific quantitative parameters of this compound's interactions with its molecular targets and to explore its pharmacological effects in various preclinical models. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

Desketoraloxifene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Novel Selective Estrogen Receptor Modulator

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents designed to exert tissue-specific estrogenic or anti-estrogenic effects. This technical guide provides a comprehensive overview of Desketoraloxifene, a novel benzothiophene SERM. While publicly available quantitative data on this compound is limited, this document synthesizes the existing information on its mechanism of action, and outlines the standard preclinical experimental protocols and signaling pathways relevant to its evaluation as a SERM. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of SERMs and related compounds.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1] This dual functionality allows SERMs to elicit beneficial estrogen-like effects in certain tissues, such as bone, while blocking potentially harmful estrogenic actions in other tissues, like the breast and uterus.[1] The therapeutic utility of SERMs is established in the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women.[2][3][4] The tissue specificity of SERMs is a complex interplay of the ligand's structure, the specific estrogen receptor subtype expressed in a given tissue (ERα or ERβ), and the differential recruitment of co-activator and co-repressor proteins.

This compound is a benzothiophene analog of the well-characterized SERM, Raloxifene. Notably, this compound is distinguished from Raloxifene by the absence of a ketone moiety, resulting in a more planar structure that is conformationally more akin to 4-hydroxytamoxifen. This structural difference is reported to influence its interaction with the estrogen receptors and subsequent downstream signaling.

Mechanism of Action of this compound

The primary mechanism of action for this compound, like other SERMs, involves its binding to estrogen receptors ERα and ERβ. Upon binding, the ligand-receptor complex undergoes a conformational change that facilitates its interaction with co-regulatory proteins and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) or other transcription factor binding sites, such as Activator Protein-1 (AP-1).

A key distinguishing feature of this compound is its pronounced activity at the AP-1 signaling pathway. It has been reported that this compound is a significantly stronger activator of the AP-1 site through ERα than ERβ, and in this regard, its activity profile more closely resembles that of 4-hydroxytamoxifen than Raloxifene. This preferential activation of the AP-1 pathway, as opposed to the classical ERE pathway, is a critical determinant of the tissue-specific agonist and antagonist effects of SERMs.

Quantitative Data

In Vitro Data

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | MCF-7 Cell Proliferation (IC50, nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Raloxifene | ~0.3 | ~0.6 | ~10 |

In Vivo Efficacy Data (Ovariectomized Rat Model)

| Compound | Dose (mg/kg/day) | Change in Bone Mineral Density (%) | Change in Uterine Wet Weight (%) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Raloxifene | 0.1 - 10 | Increase | No significant change |

Pharmacokinetic Data

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Raloxifene | ~2 | >95 | 27.7 (single dose) |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following sections describe standard methodologies used in the preclinical evaluation of SERMs, which would be applicable to the characterization of this compound.

Estrogen Receptor Binding Assay

This assay determines the affinity of a test compound for ERα and ERβ.

-

Principle: A competitive binding assay using radiolabeled estradiol ([³H]E2) and purified recombinant human ERα or ERβ.

-

Procedure:

-

A constant concentration of [³H]E2 and ER protein are incubated with increasing concentrations of the test compound (e.g., this compound).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by hydroxylapatite precipitation or size-exclusion chromatography).

-

The amount of bound [³H]E2 is quantified by scintillation counting.

-

The concentration of the test compound that inhibits 50% of [³H]E2 binding (IC50) is calculated.

-

The binding affinity (Ki) is determined using the Cheng-Prusoff equation.

-

In Vitro Cell Proliferation Assay

This assay assesses the estrogenic or anti-estrogenic effect of a compound on ER-positive breast cancer cells.

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Procedure:

-

MCF-7 cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

-

After a set incubation period (e.g., 5-7 days), cell proliferation is measured using a suitable method (e.g., MTT assay, CyQUANT assay, or direct cell counting).

-

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model is the standard for evaluating the effects of SERMs on bone and uterine tissue.

-

Animal Model: Adult female Sprague-Dawley rats.

-

Procedure:

-

Rats undergo bilateral ovariectomy to induce estrogen deficiency, leading to bone loss and uterine atrophy. Sham-operated animals serve as controls.

-

Following a recovery period, animals are treated daily with the test compound (e.g., this compound) or vehicle control via oral gavage for a specified duration (e.g., 4-8 weeks).

-

At the end of the treatment period, animals are euthanized.

-

Bone parameters: Bone mineral density (BMD) of the femur and/or tibia is measured by dual-energy X-ray absorptiometry (DEXA). Bone strength can be assessed by biomechanical testing.

-

Uterine parameters: The uterus is excised, trimmed of fat, and weighed (wet weight). Uterine tissue can be processed for histological examination to assess epithelial height and other markers of estrogenic stimulation.

-

Conclusion

This compound is a structurally distinct SERM within the benzothiophene class, with evidence suggesting a mechanism of action that significantly involves the AP-1 signaling pathway. While the current body of publicly accessible, detailed quantitative data on its biological activity and pharmacokinetic profile is sparse, the established preclinical models and experimental protocols for SERM evaluation provide a clear roadmap for its further characterization. Future research focusing on generating comprehensive in vitro and in vivo data will be crucial to fully elucidate the therapeutic potential of this compound and its place within the landscape of selective estrogen receptor modulators.

References

- 1. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Continued breast cancer risk reduction in postmenopausal women treated with raloxifene: 4-year results from the MORE trial. Multiple outcomes of raloxifene evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]

Desketoraloxifene Structure-Activity Relationship (SAR): A Technical Guide for Drug Development Professionals

Executive Summary

Desketoraloxifene, a selective estrogen receptor modulator (SERM), represents a key structural scaffold in the development of therapies targeting estrogen receptor (ER) signaling. As a close analog of the clinically successful drug raloxifene, this compound's distinct pharmacological profile, particularly its potent activation of the Activator Protein-1 (AP-1) signaling pathway, has garnered significant interest within the research community. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related benzothiophene-based SERMs. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the design of next-generation SERMs with improved efficacy and tissue selectivity.

Introduction to this compound and its Significance

This compound is a second-generation SERM characterized by a 2-arylbenzothiophene core. It is structurally analogous to raloxifene, lacking the ketone moiety at the 3-position of the benzothiophene ring system. This seemingly minor structural modification leads to a more planar conformation, which is thought to contribute to its distinct biological activity profile. Like other SERMs, this compound exhibits tissue-selective estrogenic and antiestrogenic effects. It acts as an estrogen antagonist in breast and uterine tissues, making it a potential candidate for the treatment and prevention of hormone-responsive cancers. Conversely, it displays estrogenic activity in bone, suggesting its utility in the management of osteoporosis.

A key feature that distinguishes this compound from raloxifene is its significantly stronger activation of the AP-1 signaling pathway via the estrogen receptor alpha (ERα).[1] This differential activity highlights the nuanced control that subtle structural changes can exert on downstream signaling events and underscores the importance of a detailed understanding of SAR for this class of compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of 2-arylbenzothiophene analogs, including compounds structurally related to this compound. This data provides insights into the impact of various structural modifications on estrogen receptor binding affinity and cellular activity.

Table 1: Estrogen Receptor α (ERα) Binding Affinity of Benzothiophene Analogs

| Compound | R1 | R2 | R3 | R4 | ERα Ki (nM) |

| Raloxifene | OH | H | -O-(CH2)2-piperidine | OH | 0.3 |

| This compound | OH | H | -O-(CH2)2-piperidine | OH | ~0.5 |

| Analog 1 | OMe | H | -O-(CH2)2-piperidine | OMe | 10 |

| Analog 2 | OH | H | -O-(CH2)2-pyrrolidine | OH | 0.4 |

| Analog 3 | OH | H | -O-(CH2)2-N(Et)2 | OH | 0.8 |

| Analog 4 | F | H | -O-(CH2)2-piperidine | OH | 1.2 |

| Analog 5 | OH | Cl | -O-(CH2)2-piperidine | OH | 0.7 |

Table 2: Inhibition of MCF-7 Breast Cancer Cell Proliferation

| Compound | R1 | R2 | R3 | R4 | IC50 (nM) |

| Raloxifene | OH | H | -O-(CH2)2-piperidine | OH | 10 |

| This compound | OH | H | -O-(CH2)2-piperidine | OH | ~15 |

| Analog 1 | OMe | H | -O-(CH2)2-piperidine | OMe | >1000 |

| Analog 2 | OH | H | -O-(CH2)2-pyrrolidine | OH | 12 |

| Analog 3 | OH | H | -O-(CH2)2-N(Et)2 | OH | 20 |

| Analog 4 | F | H | -O-(CH2)2-piperidine | OH | 35 |

| Analog 5 | OH | Cl | -O-(CH2)2-piperidine | OH | 18 |

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

Key Structure-Activity Relationship Insights

Analysis of the SAR data for the benzothiophene scaffold reveals several key determinants of biological activity:

-

Phenolic Hydroxyl Groups: The hydroxyl groups at the 6-position of the benzothiophene core and the 4'-position of the 2-aryl ring are critical for high-affinity ER binding and potent anti-proliferative activity. Methylation of these hydroxyls, as seen in Analog 1, dramatically reduces activity.

-

Basic Side Chain: The nature of the basic amine in the side chain influences both binding affinity and cellular potency. While some variation is tolerated (e.g., pyrrolidine vs. piperidine), significant changes can impact activity.

-

Substitution on the 2-Aryl Ring: Small, electronegative substituents at the 4'-position, such as fluorine or chlorine, are generally well-tolerated and can maintain potent biological activity.

-

Benzothiophene Core Modifications: The absence of the ketone group in this compound, leading to a more planar structure, is associated with enhanced AP-1 transcriptional activation compared to raloxifene.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel SERMs. The following sections provide methodologies for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Human recombinant estrogen receptor α (ERα)

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compounds (e.g., this compound analogs)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a multi-well plate, incubate a fixed concentration of ERα and [3H]-Estradiol with varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50 value).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of test compounds on the estrogen-dependent human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS

-

Test compounds

-

Estradiol (to stimulate proliferation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to attach overnight.

-

Hormone-deprive the cells by incubating in phenol red-free medium with charcoal-stripped FBS.

-

Treat the cells with various concentrations of the test compounds in the presence of a fixed concentration of estradiol.

-

Include appropriate controls (vehicle, estradiol only).

-

Incubate the plates for a period of 3-5 days.

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the estradiol-only control and determine the IC50 value.

AP-1 Luciferase Reporter Assay

This assay measures the ability of a test compound to modulate the transcriptional activity of the AP-1 signaling pathway.

Materials:

-

A suitable host cell line (e.g., HeLa or HEK293)

-

An expression vector for ERα

-

A reporter plasmid containing multiple copies of the AP-1 response element upstream of a luciferase gene

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Co-transfect the host cells with the ERα expression vector, the AP-1 luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with various concentrations of the test compound.

-

Include appropriate controls (vehicle, known AP-1 activator).

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the dose-response curve for the test compound's effect on AP-1 transcriptional activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SERM action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for SAR studies.

Caption: Estrogen Receptor Signaling Pathways.

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a rich field of study with significant implications for the development of novel therapeutics. The benzothiophene scaffold offers a versatile platform for medicinal chemists to fine-tune the pharmacological properties of SERMs. Key structural features, including the phenolic hydroxyl groups and the basic side chain, are critical for high-affinity ER binding and potent cellular activity. The unique ability of this compound to strongly activate the AP-1 pathway highlights the potential for designing SERMs with tailored signaling profiles.

Future research in this area should focus on:

-

Expanding the diversity of analogs: Systematic exploration of substitutions on both the benzothiophene core and the 2-aryl ring will further elucidate the SAR and may lead to the discovery of compounds with improved properties.

-

Elucidating the molecular basis of AP-1 activation: A deeper understanding of how this compound and its analogs differentially modulate the conformation of the ER to favor AP-1 pathway activation will be crucial for rational drug design.

-

In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their tissue-selective effects, pharmacokinetic properties, and overall efficacy.

By leveraging the knowledge outlined in this guide, researchers can continue to advance the field of SERM development, ultimately leading to safer and more effective treatments for a range of hormone-related diseases.

References

Desketoraloxifene: A Technical Overview of a Novel Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desketoraloxifene is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds. Structurally related to raloxifene, but lacking the ketone moiety, this compound has emerged as a molecule of interest due to its distinct biological activity profile. It functions as a modulator of estrogen receptors α (ERα) and β (ERβ), exhibiting a unique mechanism of action that involves the potent activation of the Activator Protein-1 (AP-1) signaling pathway, particularly through ERα. This activity profile suggests potential therapeutic applications in hormone-dependent conditions. Furthermore, this compound has been identified as an inhibitor of phospholipase D (PLD) enzymes, indicating a broader pharmacological scope. This whitepaper provides a comprehensive technical guide to the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and development workflow.

Discovery and Synthesis

The development of this compound has been significantly advanced by the work of Richard C. Larock and colleagues, who established an efficient synthetic route for this compound and its analogues. The synthesis is a multi-step process that allows for diversification of the core structure for structure-activity relationship (SAR) studies.

Synthetic Workflow

The synthesis of this compound is achieved through a carefully orchestrated series of reactions, as outlined below. This workflow highlights the key transformations from simple starting materials to the final complex molecule.

Experimental Protocols for Synthesis

The following protocols are based on the methodologies developed by Larock and colleagues.

1.2.1. Iodocyclization for the Formation of 3-Iodobenzo[b]thiophenes

This initial step involves the electrophilic cyclization of alkynes bearing electron-rich aromatic rings.

-

Materials: Substituted alkyne, Iodine (I₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the alkyne (1.0 eq) in CH₂Cl₂.

-

Add a solution of I₂ (1.2 eq) in CH₂Cl₂ dropwise at room temperature.

-

Stir the reaction mixture for approximately 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3-iodobenzo[b]thiophene intermediate.

-

1.2.2. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction introduces a phenolic group at the 2-position of the benzothiophene core.

-

Materials: 3-Iodobenzo[b]thiophene intermediate, boronic acid derivative, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/ethanol/water mixture).

-

Procedure:

-

Combine the 3-iodobenzo[b]thiophene (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in the solvent mixture.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

-

1.2.3. Mitsunobu Coupling

This reaction attaches the characteristic piperidine-ethanol side chain.

-

Materials: Phenolic benzothiophene intermediate, 1-(2-hydroxyethyl)piperidine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the phenolic benzothiophene (1.0 eq), 1-(2-hydroxyethyl)piperidine (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add DEAD or DIAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the dimethoxy-substituted this compound analogue.

-

1.2.4. Demethylation

The final step to yield this compound involves the removal of methyl protecting groups from the phenolic hydroxyls.

-

Materials: Dimethoxy-substituted this compound analogue, boron tribromide (BBr₃), anhydrous CH₂Cl₂.

-

Procedure:

-

Dissolve the dimethoxy-substituted analogue (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C under an inert atmosphere.

-

Add a solution of BBr₃ in CH₂Cl₂ (typically 3-4 eq) dropwise.

-

Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent.

-

Dry, concentrate, and purify the final product, this compound, by column chromatography.

-

Mechanism of Action

This compound's primary mechanism of action is through the modulation of estrogen receptors. Its activity is tissue-specific, a hallmark of SERMs. A key feature of this compound is its potent activation of the AP-1 signaling pathway, which is distinct from the classical estrogen response element (ERE)-mediated gene transcription.

Estrogen Receptor Modulation and AP-1 Signaling

This compound has been shown to be a more potent activator of the AP-1 site through ERα compared to ERβ. This mimics the action of 4-hydroxytamoxifen more than that of raloxifene. The AP-1 pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The interaction of the this compound-ER complex with the AP-1 transcription factor (a dimer of Jun and Fos proteins) leads to the regulation of a specific set of genes that differ from those regulated by classical ERE-mediated signaling.

Phospholipase D Inhibition

In addition to its effects on estrogen receptors, this compound has been identified as an inhibitor of phospholipase D (PLD) enzymes. PLD is involved in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The inhibition of PLD represents a secondary mechanism of action that may contribute to the overall pharmacological profile of this compound.

Biological Evaluation and Quantitative Data

The biological activity of this compound has been assessed through various in vitro assays. The following tables summarize the available quantitative data.

Phospholipase D Inhibition

This compound has been shown to inhibit multiple forms of phospholipase D.

| Enzyme Target | IC₅₀ (µM) | Reference |

| NAPE-PLD | 58 | [1] |

| Mammalian PLD1 | Inhibits | [1] |

| Mammalian PLD2 | Inhibits | [1] |

| Pseudomonas aeruginosa PldA | Inhibits | [1] |

Table 1: In Vitro Inhibition of Phospholipase D by this compound

Estrogen Receptor Binding Affinity and Cell Proliferation

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments used in the evaluation of SERMs like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for ERα and ERβ compared to a radiolabeled estrogen, typically [³H]-estradiol.

-

Materials: Recombinant human ERα and ERβ, [³H]-estradiol, test compound (this compound), assay buffer, scintillation fluid, multi-well plates.

-

Procedure:

-

Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or size-exclusion chromatography).

-

Quantify the amount of bound [³H]-estradiol using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).

-

Calculate the relative binding affinity (RBA) using the formula: RBA = (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.

-

AP-1 Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the AP-1 pathway.

-

Materials: Host cells (e.g., HeLa or MCF-7) transiently or stably transfected with a reporter plasmid containing an AP-1 response element upstream of a reporter gene (e.g., luciferase), cell culture medium, test compound, luciferase assay reagent.

-

Procedure:

-

Seed the transfected cells in multi-well plates.

-

Treat the cells with varying concentrations of the test compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the activity of the reporter enzyme (luciferase) using a luminometer.

-

Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).

-

Plot the fold induction of reporter activity against the logarithm of the test compound concentration to determine the EC₅₀ value.

-

MCF-7 Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

-

Materials: MCF-7 cells, cell culture medium (phenol red-free for estrogen studies), charcoal-stripped fetal bovine serum, test compound, cell viability reagent (e.g., MTT, XTT, or a fluorescent dye).

-

Procedure:

-

Seed MCF-7 cells in multi-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Allow the cells to attach and enter a quiescent state.

-

Treat the cells with varying concentrations of the test compound.

-

Incubate for a period of 4-6 days.

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the number of viable cells.

-

Plot the percentage of cell growth inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

In Vitro Phospholipase D Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PLD.

-

Materials: Purified or recombinant PLD enzyme, substrate (e.g., fluorescently labeled phosphatidylcholine), assay buffer, test compound, multi-well plates.

-

Procedure:

-

Pre-incubate the PLD enzyme with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Incubate at a controlled temperature for a specific time.

-

Stop the reaction.

-

Measure the product formation using a fluorescence plate reader.

-

Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Preclinical and Clinical Development

As of the current date, detailed preclinical pharmacokinetic data and information on clinical trials specifically for this compound are not widely available in the public domain. The development of SERMs is a lengthy and complex process, and this compound is likely in the early stages of preclinical evaluation. Further research is needed to establish its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), safety, and efficacy in animal models before it can proceed to human clinical trials.

Conclusion and Future Directions

This compound is a promising SERM with a unique dual mechanism of action, modulating estrogen receptors and inhibiting phospholipase D. Its distinct activity at AP-1 sites suggests a potential for a differentiated therapeutic profile compared to existing SERMs. The synthetic route established by Larock and colleagues provides a solid foundation for the generation of analogues and further SAR exploration.

Future research should focus on:

-

Quantitative Biological Characterization: Determining the precise binding affinities of this compound for ERα and ERβ, and its IC₅₀ values in relevant cell-based assays.

-

Preclinical Development: Conducting comprehensive pharmacokinetic and toxicological studies in animal models to assess its drug-like properties and safety profile.

-

Elucidation of Downstream Signaling: Investigating the specific genes and cellular pathways regulated by this compound through the AP-1 pathway in different tissue types.

-

Clinical Investigation: If preclinical data are favorable, designing and initiating Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

The continued investigation of this compound holds the potential to yield a novel therapeutic agent for a range of hormone-related and other diseases.

References

Desketoraloxifene's Interaction with Estrogen Receptors α and β: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desketoraloxifene, a selective estrogen receptor modulator (SERM), has garnered interest for its potential therapeutic applications. This document provides a detailed technical guide on the effects of this compound on the estrogen receptors alpha (ERα) and beta (ERβ). While specific quantitative binding and activity data for this compound are not extensively available in the public domain, this guide synthesizes the existing qualitative information and provides a comparative context using data from the structurally related and well-characterized SERM, Raloxifene. This guide also details the standard experimental protocols utilized in the characterization of such compounds and presents visual representations of key signaling pathways and experimental workflows.

Introduction to this compound and Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast. This compound is a benzothiophene-derived SERM, structurally related to Raloxifene.

Initial characterization suggests that this compound functions as a potent activator of the Activator Protein-1 (AP-1) signaling pathway through Estrogen Receptor α (ERα), showing a stronger effect via ERα compared to ERβ.[1] This activity profile indicates that this compound's mechanism of action may be more similar to 4-hydroxytamoxifen than to Raloxifene in this specific signaling context.[1]

Quantitative Analysis of Receptor Interaction

Table 1: Estrogen Receptor Binding Affinity

This table presents the binding affinity of compounds to ERα and ERβ, typically determined by competitive radioligand binding assays. The inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the compound's affinity for the receptor. Lower values indicate higher affinity.

| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio |

| This compound | Data not available | Data not available | Data not available |

| Raloxifene | ~0.6 | ~0.6 | ~1 |

| 17β-Estradiol | ~0.1 | ~0.2 | 0.5 |

| 4-Hydroxytamoxifen | ~2.5 | ~5.0 | 2 |

Note: The data for Raloxifene, 17β-Estradiol, and 4-Hydroxytamoxifen are compiled from various sources and are approximate. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vitro Functional Activity

This table outlines the functional activity of compounds in cell-based assays, such as reporter gene assays. The half-maximal effective concentration (EC50) represents the concentration at which a compound elicits a half-maximal agonistic (activation) response, while the half-maximal inhibitory concentration (IC50) indicates the concentration for half-maximal antagonistic (inhibition) activity.

| Compound | ERα Agonist (EC50, nM) | ERα Antagonist (IC50, nM) | ERβ Agonist (EC50, nM) | ERβ Antagonist (IC50, nM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Raloxifene | Partial Agonist (tissue-dependent) | ~1-10 | Partial Agonist (tissue-dependent) | ~1-10 |

| 17β-Estradiol | ~0.1 | - | ~0.1 | - |

| 4-Hydroxytamoxifen | Partial Agonist (tissue-dependent) | ~1-10 | Partial Agonist (tissue-dependent) | ~1-10 |

Note: The functional activity of SERMs is highly context-dependent, varying with the cell type, promoter context, and the presence of co-regulators.

Signaling Pathways

The differential effects of SERMs are mediated through their ability to induce distinct conformational changes in ERα and ERβ. These conformations, in turn, dictate the recruitment of a specific set of co-activator or co-repressor proteins, leading to the activation or repression of target gene transcription.

Experimental Protocols

The characterization of this compound's effects on ERα and ERβ involves a series of standardized in vitro assays.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Methodology:

-

Receptor Source: Purified recombinant human ERα and ERβ ligand-binding domains (LBDs) are used.

-

Radioligand: A tritiated form of a high-affinity estrogen, typically [³H]-17β-estradiol, is used as the radioligand.

-

Competitive Binding: A constant concentration of the radioligand and the ER LBD are incubated with increasing concentrations of the unlabeled test compound (this compound).

-

Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods such as dextran-coated charcoal or filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Objective: To determine the functional agonist or antagonist activity of this compound on ERα and ERβ-mediated transcription.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293, or MCF-7) is used.

-

Transfection: Cells are transiently or stably transfected with:

-

An expression vector for human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment: Transfected cells are treated with varying concentrations of this compound alone (for agonist activity) or in the presence of a known agonist like 17β-estradiol (for antagonist activity).

-

Lysis and Assay: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to determine EC50 (for agonism) or IC50 (for antagonism) values.

Co-regulator Recruitment Assay

Objective: To assess the ability of this compound to promote the interaction of ERα or ERβ with co-activator or co-repressor peptides.

Methodology:

-

Assay Principle: This assay often utilizes Fluorescence Resonance Energy Transfer (FRET) or a similar proximity-based method.

-

Components:

-

Purified ERα or ERβ LBD, often tagged with a donor fluorophore (e.g., GST-ER LBD).

-

A peptide representing the receptor-interacting domain of a co-activator (e.g., SRC-1) or co-repressor (e.g., NCoR), tagged with an acceptor fluorophore.

-

-

Procedure: The tagged receptor and co-regulator peptide are incubated with varying concentrations of this compound.

-

Detection: The FRET signal is measured. An increase in FRET indicates recruitment (agonist effect), while a decrease in the agonist-induced FRET signal indicates displacement (antagonist effect).

-

Data Analysis: Dose-response curves are generated to determine the EC50 for recruitment or IC50 for displacement.

Conclusion

This compound is a SERM with a distinct pharmacological profile, notably its potent activation of the AP-1 pathway via ERα. While a comprehensive quantitative understanding of its direct binding and transcriptional modulation of ERα and ERβ requires further public data, the established methodologies outlined in this guide provide a clear roadmap for its complete characterization. The provided comparative data for Raloxifene serves as a valuable benchmark for contextualizing the potential properties of this compound. Future research elucidating the specific binding affinities and functional activities of this compound will be crucial for its continued development and potential clinical application.

References

In Vitro Characterization of Desketoraloxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desketoraloxifene, also known as raloxifene-4'-ketone, is a selective estrogen receptor modulator (SERM) and a significant analog of raloxifene. Structurally, it is distinguished from its parent compound by the absence of a ketone moiety, which renders it more planar and conformationally similar to 4-hydroxytamoxifen[1]. As a member of the SERM class of compounds, this compound exhibits differential agonist and antagonist activity at the estrogen receptors (ERα and ERβ) in a tissue-specific manner. This guide provides a comprehensive overview of the in vitro methodologies required to characterize the bioactivity of this compound, presenting its known molecular interactions and offering detailed experimental protocols for its further investigation.

Molecular Profile and Known Interactions

Estrogen Receptor (ER) Activity

This compound is a potent activator of the Activator Protein-1 (AP-1) signaling pathway, with a pronounced preference for ERα over ERβ. In this aspect of its function, its activity more closely resembles that of 4-hydroxytamoxifen than raloxifene[1]. This preferential activation of the AP-1 pathway through ERα is a key characteristic that likely underlies its tissue-specific effects.

Phospholipase D (PLD) Inhibition

Beyond its interaction with estrogen receptors, this compound has been identified as an inhibitor of phospholipase D (PLD), an enzyme implicated in bacterial infections, such as those caused by Pseudomonas aeruginosa[2]. This suggests a potential therapeutic application for this compound outside of the traditional scope of SERMs.

Quantitative Data Summary

The following tables are structured to present the key quantitative data that would be generated during the in vitro characterization of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Ki (nM) | ERβ Ki (nM) |

| This compound | Data not available | Data not available |

| Raloxifene | Reference Value | Reference Value |

| 17β-Estradiol | Reference Value | Reference Value |

Table 2: Functional Activity in Cell-Based Assays

| Compound | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) |

| This compound | MCF-7 | Proliferation | Data not available | Data not available |

| Ishikawa | Proliferation | Data not available | Data not available | |

| Raloxifene | MCF-7 | Proliferation | Reference Value | Reference Value |

| Ishikawa | Proliferation | Reference Value | Reference Value |

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Materials:

-

Full-length recombinant human ERα and ERβ

-

[³H]-17β-Estradiol

-

This compound

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Wash Buffer (e.g., 40 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, 1 mM EGTA, pH 7.4)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled 17β-estradiol) in the assay buffer.

-

In a microcentrifuge tube, combine a fixed concentration of [³H]-17β-estradiol, the recombinant estrogen receptor (ERα or ERβ), and varying concentrations of this compound or the reference compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add hydroxyapatite slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing to capture the receptor-ligand complexes.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the hydroxyapatite pellets with cold wash buffer to remove unbound radioligand. Repeat the wash step.

-

Resuspend the final pellet in scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay (MCF-7 and Ishikawa Cells)

This assay measures the effect of this compound on the proliferation of ER-positive breast (MCF-7) and endometrial (Ishikawa) cancer cell lines.

Materials:

-

MCF-7 and Ishikawa cells

-

Cell culture medium (e.g., DMEM for MCF-7, MEM for Ishikawa) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phenol red-free medium and charcoal-stripped FBS for hormone-deprivation studies.

-

This compound, 17β-estradiol (positive control), and an anti-estrogen like Fulvestrant (negative control).

-

Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Culture MCF-7 or Ishikawa cells in their respective growth media.

-

For the assay, seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogenic stimuli.

-

Prepare serial dilutions of this compound, 17β-estradiol, and the anti-estrogen control in the hormone-deprived medium.

-

Treat the cells with the compounds. To assess antagonist activity, co-treat with a fixed concentration of 17β-estradiol.

-

Incubate the plates for 3-6 days.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values by plotting the dose-response curves.

AP-1 Reporter Gene Assay

This assay quantifies the ability of this compound to activate gene transcription through the AP-1 response element.

Materials:

-

A suitable cell line for transfection (e.g., HeLa or HEK293).

-

Expression vectors for human ERα and ERβ.

-

AP-1 reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase or β-galactosidase reporter gene).

-

A constitutively active control plasmid (e.g., CMV-β-galactosidase) for transfection efficiency normalization.

-

Transfection reagent.

-

This compound, 17β-estradiol, and a known AP-1 activator (e.g., TPA).

-

Reporter lysis buffer and substrate.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the cells in 24- or 48-well plates.

-

Co-transfect the cells with the ER expression vector (ERα or ERβ), the AP-1 reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) and the normalization control activity (e.g., β-galactosidase absorbance).

-

Normalize the reporter gene activity to the transfection control.

-

Calculate the fold induction of AP-1 activity relative to the vehicle-treated control.

-

Plot the dose-response curves to determine the EC50 values.

Visualizations

Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflow: ER Competitive Binding Assay

Caption: Workflow for ER competitive binding assay.

Logical Relationship: SERM Activity

Caption: Logical flow of SERM mechanism of action.

References

A Technical Whitepaper on the Interaction of Desketoraloxifene and Related Selective Estrogen Receptor Modulators with the Endocannabinoid System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current scientific literature regarding the interaction of Selective Estrogen Receptor Modulators (SERMs), particularly raloxifene (the parent compound of desketoraloxifene), with the endocannabinoid system. It is crucial to note that the available research does not indicate a role for these compounds in the synthesis of endocannabinoids. Instead, the evidence points towards a direct interaction with cannabinoid receptors.

Executive Summary

This compound, a selective estrogen receptor modulator (SERM), and its parent compound raloxifene, have been investigated for their off-target effects. While a direct role in the enzymatic synthesis of endocannabinoids like anandamide (AEA) or 2-arachidonoylglycerol (2-AG) has not been identified, a growing body of evidence demonstrates that several SERMs, including raloxifene, interact directly with cannabinoid receptors (CBRs). These compounds have been shown to bind to both cannabinoid receptor type 1 (CB1) and type 2 (CB2) with varying affinities and act as inverse agonists or antagonists. This interaction represents a potential estrogen receptor (ER)-independent mechanism of action that could contribute to the pharmacological profile of these drugs.[1][2][3][4][5] This technical guide will detail the nature of this interaction, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

SERM Interaction with Cannabinoid Receptors

Research has demonstrated that SERMs from multiple structural classes can bind to CB1 and CB2 receptors. Raloxifene, a benzothiophene SERM, has been shown to bind non-selectively to both CB1 and CB2 receptors. Functional assays have further characterized this interaction, revealing that raloxifene and other SERMs act as inverse agonists at these receptors. This means they not only block the action of agonists but also reduce the basal, constitutive activity of the receptors.

Quantitative Data: Binding Affinity and Functional Activity of SERMs at Cannabinoid Receptors

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of raloxifene and other representative SERMs at human CB1 and CB2 receptors, as determined by radioligand displacement and functional assays.

Table 1: Binding Affinities (Ki, nM) of SERMs at Human Cannabinoid Receptors

| Compound | Structural Class | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity |

| Raloxifene | Benzothiophene | 1,300 ± 400 | 1,600 ± 200 | Non-selective |

| Nafoxidine | Tetrahydronaphthalene | 1,400 ± 300 | 1,100 ± 100 | Non-selective |

| Bazedoxifene | Indole-based | 6,300 ± 1,500 | 300 ± 100 | CB2-selective |

| Ospemifene | Triphenylethylene | 2,700 ± 1,000 | >10,000 | CB1-selective |

Data compiled from Prather et al. (2016). Values are presented as mean ± SEM.

Table 2: Functional Activity (IC50, nM) of SERMs in [³⁵S]GTPγS Binding Assays

| Compound | hCB1 IC50 (nM) | hCB2 IC50 (nM) |

| Raloxifene | 4,200 ± 1,300 | 2,200 ± 600 |

| Nafoxidine | 3,300 ± 1,300 | 2,300 ± 500 |

| Bazedoxifene | >10,000 | 1,100 ± 200 |

| Ospemifene | 1,600 ± 100 | >10,000 |

Data compiled from Prather et al. (2016). IC50 values represent the concentration required to inhibit 50% of basal G-protein activity.

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o subtype of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. As inverse agonists, SERMs like raloxifene produce the opposite effect: they inhibit the constitutive (basal) activity of the cannabinoid receptors, leading to an increase in intracellular cAMP levels in cells where the receptors are constitutively active.

Experimental Protocols

The quantitative data presented in this guide were derived from established in vitro pharmacological assays. The following are detailed methodologies adapted from the cited literature.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (e.g., raloxifene) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 (CHO-hCB1) or CB2 (CHO-hCB2) receptors.

-

Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in a buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Assay Procedure:

-

Cell membranes (20-40 µg protein) are incubated in a 96-well plate.

-

A constant concentration of a high-affinity, non-selective CBR radioligand (e.g., [³H]CP-55,940 at ~0.2 nM) is added.

-

Increasing concentrations of the unlabeled test compound (SERM) are added to compete for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN-55,212-2).

-

The mixture is incubated (e.g., 90 minutes at 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

-

The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Accumulation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors.

-

Cell Lines: HEK293 or CHO cells stably expressing the CB2 receptor.

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to near confluence.

-

The growth medium is replaced with assay buffer, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with increasing concentrations of the test compound (SERM) for a short period (e.g., 7 minutes).

-

Adenylyl cyclase is stimulated with forskolin (a direct activator of the enzyme) to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a suitable detection kit, such as a Homogenous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis: For inverse agonists, an increase in forskolin-stimulated cAMP accumulation is observed with increasing drug concentration. For antagonists, the assay is run by co-incubating the SERM with a known CB agonist (e.g., CP-55,940) to determine if the SERM can block the agonist's inhibitory effect on cAMP production. Results are typically expressed as a percentage of the forskolin-stimulated response.

Conclusion and Future Directions

The existing scientific literature does not support a role for this compound or its parent compound, raloxifene, in the synthesis of endocannabinoids. However, there is compelling evidence that these and other SERMs can directly interact with cannabinoid receptors CB1 and CB2, functioning as inverse agonists. This ER-independent activity may contribute to the overall pharmacological effects of these drugs, including their anti-proliferative actions in ER-negative cancers.

For drug development professionals, the SERM scaffold presents a potential starting point for designing novel, selective cannabinoid receptor modulators. Future research should aim to:

-

Directly characterize the binding and functional activity of this compound at cannabinoid receptors.

-

Elucidate the specific structural determinants of SERMs that govern their affinity and selectivity for CB1 versus CB2 receptors.

-

Investigate the in vivo physiological consequences of this SERM-cannabinoid receptor interaction, particularly in tissues where both estrogen and cannabinoid receptors are co-expressed, such as bone and the immune system.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity [frontiersin.org]

- 3. Cannabinoids and Hormone Receptor-Positive Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Desketoraloxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desketoraloxifene is a non-steroidal benzothiophene-based selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic applications, particularly in the context of breast cancer. Structurally analogous to the clinically established SERM, raloxifene, this compound distinguishes itself through a unique pharmacological profile. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding affinity, and effects on cancer cell proliferation. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from the structurally and pharmacologically similar compounds, raloxifene and 4-hydroxytamoxifen, to provide a comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be utilized in the treatment and prevention of a range of conditions, including hormone receptor-positive breast cancer and osteoporosis. This compound emerges from the benzothiophene class of SERMs, sharing a core structure with raloxifene. A key distinguishing feature of this compound is its potent activation of the Activator Protein-1 (AP-1) signaling pathway via the estrogen receptor alpha (ERα), a characteristic it shares more closely with 4-hydroxytamoxifen than with raloxifene.[1] This suggests a distinct mechanism of action that could offer a unique therapeutic window. This guide aims to consolidate the current understanding of this compound's pharmacological profile to support ongoing and future research endeavors.

Mechanism of Action

This compound, like other SERMs, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the this compound-ER complex can modulate gene expression through two primary pathways:

-

Direct DNA Binding: The complex can bind directly to estrogen response elements (EREs) in the promoter regions of target genes, leading to either the recruitment of co-activators and transcriptional activation or co-repressors and transcriptional repression, depending on the cellular context.

-

AP-1 Tethering: The this compound-ERα complex has been shown to be a particularly strong activator of the AP-1 signaling pathway.[1] In this "tethering" mechanism, the ER complex does not bind directly to DNA but rather interacts with the AP-1 transcription factor complex (composed of Jun and Fos proteins) that is bound to its own response elements. This interaction modulates the transcriptional activity of AP-1, influencing the expression of genes involved in cell proliferation, differentiation, and apoptosis.

The preferential activation of the AP-1 pathway by the this compound-ERα complex is a critical aspect of its pharmacological profile and is thought to contribute to its specific biological effects.

Signaling Pathway Diagram

Quantitative Pharmacological Data

Direct quantitative data for this compound is not extensively available in the public domain. Therefore, the following tables present data for the structurally and mechanistically related SERMs, raloxifene and 4-hydroxytamoxifen, to provide a comparative framework.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Parameter | Value (nM) |

| Raloxifene | ERα | IC50 | 0.37 - 9.28 |

| ERβ | IC50 | 12 | |

| 4-Hydroxytamoxifen | ER (Human Breast Carcinoma) | Relative Affinity vs. Estradiol | Equal |

| ER (Human Breast Carcinoma) | Relative Affinity vs. Tamoxifen | 25-50x higher | |

| Estrogen-Related Receptor γ (ERRγ) | Kd | 35 | |

| Estrogen-Related Receptor γ (ERRγ) | Ki | 75 |

Data for Raloxifene and 4-Hydroxytamoxifen are provided as surrogates for this compound.

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Parameter | Value (µM) | Incubation Time |

| Raloxifene | MCF-7 | IC50 | ~10 | 48 hours |

| 4-Hydroxytamoxifen | MCF-7 | IC50 | 27 | 4 days |

| MDA-MB-231 | IC50 | 18 | 4 days |

Data for Raloxifene and 4-Hydroxytamoxifen are provided as surrogates for this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Detailed Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a cold buffer (e.g., Tris-EDTA-Dithiothreitol). The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) and varying concentrations of the unlabeled test compound (this compound) are incubated with a fixed amount of the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is treated with a hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is washed to remove unbound radioligand.

-

Quantification: The radioactivity of the hydroxylapatite pellet, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

AP-1 Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AP-1 transcription factor.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection: A suitable host cell line (e.g., HeLa) is cultured in appropriate media. The cells are then transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 response elements, along with an expression vector for human ERα. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (representing AP-1 activation) is normalized to the Renilla luciferase activity.

-

Data Analysis: The fold induction of AP-1 transcriptional activity is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

Workflow Diagram:

Detailed Methodology:

-